molecular formula C16H24N2O5 B2874423 4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048007-07-3

4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2874423
CAS No.: 1048007-07-3
M. Wt: 324.377
InChI Key: SXETUFMGQPVCFH-UHFFFAOYSA-N
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Description

4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl group, an isopropoxypropyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenylamine derivative. The phenyl group is first reacted with an appropriate amine source to form the phenylamino group. Subsequently, the isopropoxypropyl group is introduced through a nucleophilic substitution reaction. Finally, the butanoic acid moiety is added through a condensation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the phenyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can bind to enzymes or receptors, while the isopropoxypropyl group may enhance its solubility and bioavailability. The butanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include other phenylamine derivatives and butanoic acid derivatives, but the presence of the isopropoxypropyl group sets it apart. These similar compounds may have different biological activities and industrial uses, highlighting the uniqueness of 4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid.

Properties

IUPAC Name

4-(4-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-11(2)23-9-3-8-17-14(16(21)22)10-15(20)18-12-4-6-13(19)7-5-12/h4-7,11,14,17,19H,3,8-10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXETUFMGQPVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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